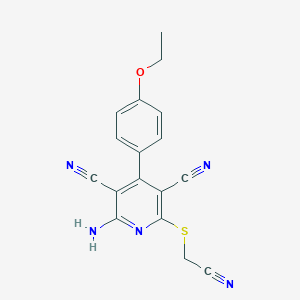
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile, also known as ACT-335827, is a chemical compound that has been widely studied for its potential use in medicinal and pharmaceutical applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves the inhibition of the histamine H4 receptor, which is a G protein-coupled receptor that is expressed on various immune cells such as mast cells, eosinophils, and T cells. The activation of this receptor by histamine leads to the release of various pro-inflammatory cytokines and chemokines. The inhibition of this receptor by 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile leads to a decrease in the release of these pro-inflammatory mediators, which in turn reduces inflammation and immune response.
Biochemical and Physiological Effects:
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and immune response in various animal models of inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic effects by reducing the release of histamine and other pro-inflammatory mediators. Additionally, it has been shown to inhibit the proliferation of various cancer cells.
実験室実験の利点と制限
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has several advantages for use in lab experiments. It exhibits potent and selective inhibition of the histamine H4 receptor, which makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic and anti-cancer effects. However, like any other chemical compound, 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has some limitations as well. It may exhibit toxicity and side effects in high doses, and its efficacy may vary depending on the disease model and experimental conditions.
将来の方向性
There are several future directions for the scientific research on 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile. It can be further studied for its potential use in the treatment of various inflammatory and autoimmune diseases such as asthma, allergic rhinitis, and psoriasis. It can also be studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and prostate cancer. Additionally, its pharmacokinetics and pharmacodynamics can be further studied to optimize its dosing and efficacy.
合成法
The synthesis of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process that includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form 4-ethoxyphenyl-3-cyanoacrylic acid. The resulting compound is then reacted with thioacetamide to form 4-(4-ethoxyphenyl)-6-mercapto-2-pyridone. Finally, the compound is treated with cyanogen bromide to obtain 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile.
科学的研究の応用
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent and selective inhibition of the histamine H4 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
特性
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-2-23-12-5-3-11(4-6-12)15-13(9-19)16(21)22-17(14(15)10-20)24-8-7-18/h3-6H,2,8H2,1H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEYVQLMNPZHIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[5-(3-Bromophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409665.png)
![8-(1-Allyl-1H-indol-3-ylmethylene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B409666.png)
![ethyl (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409668.png)
![ethyl (2Z)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409669.png)
![7-(3,4-dimethoxyphenyl)-10-(1H-indol-3-ylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B409671.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409672.png)
![2-benzoyl-6-(2-furyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B409679.png)
![6-(4-Hydroxy-3-methoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409680.png)
![5-Benzoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409682.png)
![7-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409683.png)
![5-Acetyl-6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409684.png)
![2-benzoyl-6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B409685.png)
![5-(4-ethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409686.png)
![5-(4-ethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409688.png)